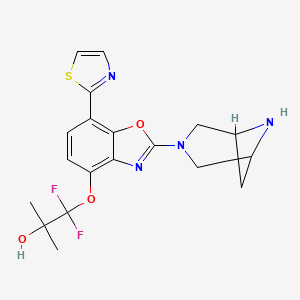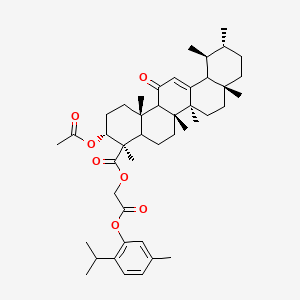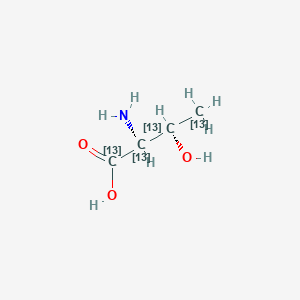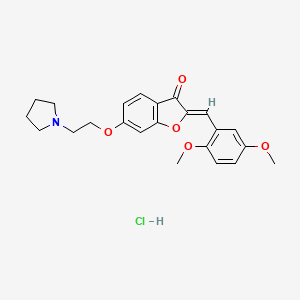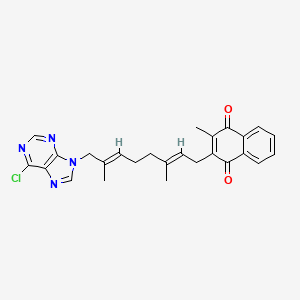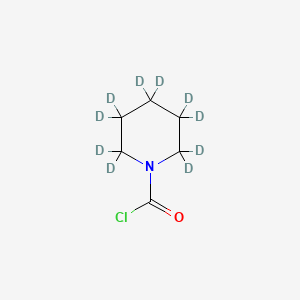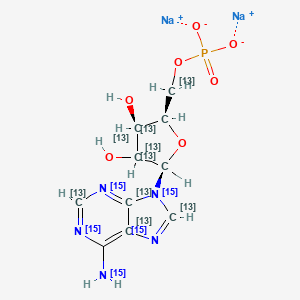
(Aminomethyl-D2)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Aminomethyl-D2)phosphonic acid is a deuterium-labeled derivative of aminomethylphosphonic acid, a compound known for its applications in various fields such as agriculture, medicine, and environmental science. The deuterium labeling is used to trace and study the compound’s behavior in different environments. This compound is a weak organic acid with a phosphonic acid group, making it a valuable tool in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl-D2)phosphonic acid typically involves the reaction of deuterated formaldehyde with phosphorous acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Reaction of Deuterated Formaldehyde with Phosphorous Acid: This step involves the formation of an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(Aminomethyl-D2)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted aminomethylphosphonic acids .
Aplicaciones Científicas De Investigación
(Aminomethyl-D2)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of phosphonic acids in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of herbicides, pesticides, and water treatment chemicals
Mecanismo De Acción
The mechanism of action of (Aminomethyl-D2)phosphonic acid involves its interaction with various molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes. The deuterium labeling allows researchers to track the compound’s distribution and interaction within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Aminomethylphosphonic acid: The non-deuterated form of the compound.
Glyphosate: A widely used herbicide that degrades into aminomethylphosphonic acid.
Phosphonomethylglycine: Another phosphonic acid derivative with similar properties.
Uniqueness
(Aminomethyl-D2)phosphonic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking and analysis, making it a valuable tool in studies involving metabolic pathways and environmental behavior .
Propiedades
Fórmula molecular |
CH6NO3P |
|---|---|
Peso molecular |
113.050 g/mol |
Nombre IUPAC |
[amino(dideuterio)methyl]phosphonic acid |
InChI |
InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i1D2 |
Clave InChI |
MGRVRXRGTBOSHW-DICFDUPASA-N |
SMILES isomérico |
[2H]C([2H])(N)P(=O)(O)O |
SMILES canónico |
C(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


